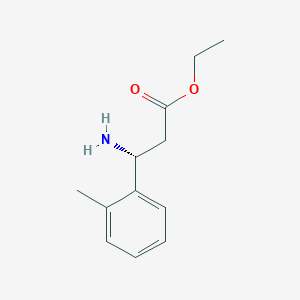
ethyl (3R)-3-amino-3-(2-methylphenyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (3R)-3-amino-3-(2-methylphenyl)propanoate is an ester compound characterized by its unique structure, which includes an amino group and a methyl-substituted phenyl group. Esters are known for their pleasant odors and are often found in natural products like fruits and flowers .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl (3R)-3-amino-3-(2-methylphenyl)propanoate can be synthesized through the esterification of the corresponding carboxylic acid with ethanol in the presence of a catalyst. The reaction typically involves the use of a mineral acid catalyst such as sulfuric acid to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques ensures the production of high-purity ester compounds .
Chemical Reactions Analysis
Types of Reactions
Ethyl (3R)-3-amino-3-(2-methylphenyl)propanoate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.
Reduction: The amino group can be reduced to form different amine derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different ester derivatives.
Common Reagents and Conditions
Hydrolysis: Aqueous acid or base (e.g., HCl or NaOH) is commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alcohols or amines in the presence of a base.
Major Products Formed
Hydrolysis: Carboxylic acid and ethanol.
Reduction: Amine derivatives.
Substitution: Various ester derivatives.
Scientific Research Applications
Ethyl (3R)-3-amino-3-(2-methylphenyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism by which ethyl (3R)-3-amino-3-(2-methylphenyl)propanoate exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The ester group can undergo hydrolysis, releasing active metabolites that interact with various pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester with a fruity odor, used in flavorings.
Ethyl benzoate: An ester with a benzene ring, used in perfumes and as a solvent.
Uniqueness
Ethyl (3R)-3-amino-3-(2-methylphenyl)propanoate is unique due to its combination of an amino group and a methyl-substituted phenyl group, which imparts distinct chemical and biological properties. This structural uniqueness allows it to participate in specific reactions and interactions that similar esters may not .
Properties
Molecular Formula |
C12H17NO2 |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
ethyl (3R)-3-amino-3-(2-methylphenyl)propanoate |
InChI |
InChI=1S/C12H17NO2/c1-3-15-12(14)8-11(13)10-7-5-4-6-9(10)2/h4-7,11H,3,8,13H2,1-2H3/t11-/m1/s1 |
InChI Key |
MPRYVFLHNZNJLM-LLVKDONJSA-N |
Isomeric SMILES |
CCOC(=O)C[C@H](C1=CC=CC=C1C)N |
Canonical SMILES |
CCOC(=O)CC(C1=CC=CC=C1C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















